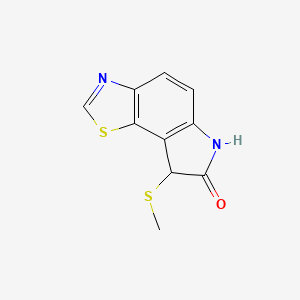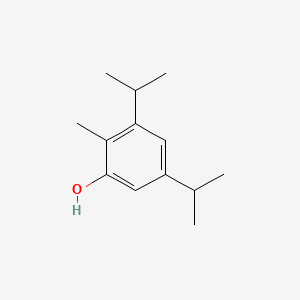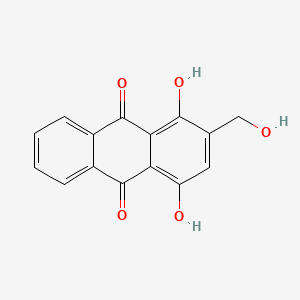![molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0](/img/structure/B3369015.png)
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
Descripción general
Descripción
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a furan-2-ylmethylamino group at the third position, and a naphthalene-1,4-dione core structure. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione typically involves the following steps :
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in an anhydrous environment at 0°C. The starting materials are mixed with sodium bicarbonate in a double-mouth flask, and anhydrous methanol is used as the solvent.
Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) with a developing phase of petroleum ether and acetic ether.
Product Isolation: After 24 hours, the reaction mixture is concentrated using a rotary evaporator, and the crude solid is dissolved in a methanol-tetrahydrofuran mixture. The product is obtained as red crystals upon volatilization at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Condensation Reactions: Aldehydes and ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Substitution Products: Various substituted naphthoquinones.
Redox Products: Hydroquinone derivatives.
Condensation Products: Schiff bases and related compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has several scientific research applications :
Antimicrobial and Antifungal Agents: This compound has shown high antifungal activity against Candida albicans and Aspergillus niger.
Anticancer Research: Naphthoquinone derivatives are being studied for their potential anticancer properties.
Biological Studies: Used in studies to understand the mechanism of action of naphthoquinones and their derivatives.
Chemical Synthesis: Employed as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves several molecular targets and pathways :
Redox Cycling: The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: This compound can inhibit various enzymes, including those involved in cellular respiration and DNA synthesis.
DNA Intercalation: The planar structure of the naphthoquinone core allows it to intercalate into DNA, disrupting its function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-[(thiophen-2-ylmethyl)amino]naphthalene-1,4-dione: Similar structure with a thiophene ring instead of a furan ring.
2-Chloro-3-[(pyridin-2-ylmethyl)amino]naphthalene-1,4-dione: Contains a pyridine ring instead of a furan ring.
2-Chloro-3-[(benzylamino)]naphthalene-1,4-dione: Contains a benzyl group instead of a furan ring.
Uniqueness
The presence of the furan ring contributes to its distinct chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAZTJPZNRJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286353 | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22359-44-0 | |
| Record name | MLS002608685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)



![D-GLUCOSE, [2-3H(N)]-](/img/structure/B3368983.png)








